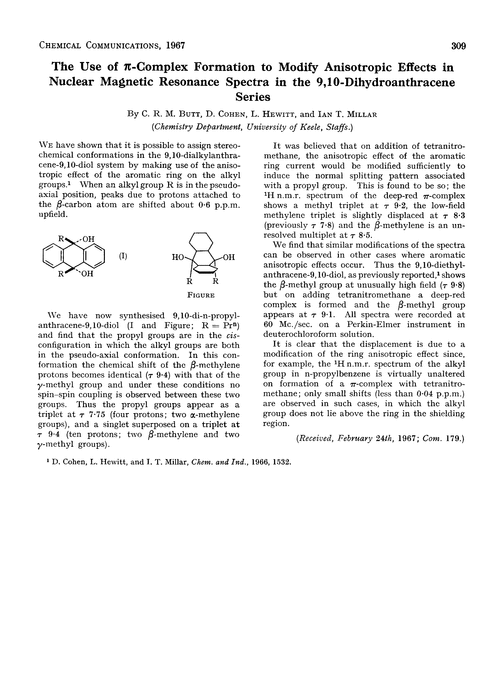The use of π-complex formation to modify anisotropic effects in nuclear magnetic resonance spectra in the 9,10-dihydroanthracene series
Chemical Communications (London) Pub Date: DOI: 10.1039/C1967000309A
Abstract
The first page of this article is displayed as the abstract.


Recommended Literature
- [1] A solvent-free synthesis of α,α′-bis(substituted benzylidene) cycloalkanones catalyzed by lanthanide amides [(Me3Si)2N]3Ln(μ-Cl)Li(THF)3 under microwave irradiation†
- [2] Modulating Cu+ distribution on the surface of Ce-doped CuO composite oxides for SO2-resistant NH3-selective catalytic reduction of NO
- [3] Back matter
- [4] Back cover
- [5] Visible light-induced nuclease activity of a ternary mono-phenanthroline copper(ii) complex containing l-methionine as a photosensitizer
- [6] Reply to the ‘Comment on “Fluorimetric sensing of ATP in water by an imidazolium hydrazone based sensor”’ by S. Farshbaf and P. Anzenbacher Jr., Chem. Commun., 2019, 55, 1770
- [7] Long-term, stable, and improved oxygen-reduction performance of titania-supported PtPb nanoparticles†
- [8] XX.—On acetoxybenzamic acid, an isomer of hippuric acid
- [9] Highly efficient, deep-red organic light-emitting devices using energy transfer from exciplexes†
- [10] Back cover

Journal Name:Chemical Communications (London)
Research Products
-
CAS no.: 117902-15-5
-
CAS no.: 112695-98-4
-
CAS no.: 12134-29-1









